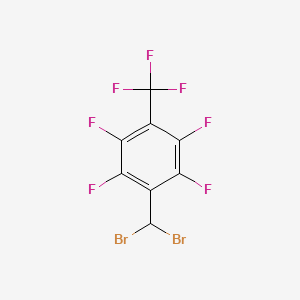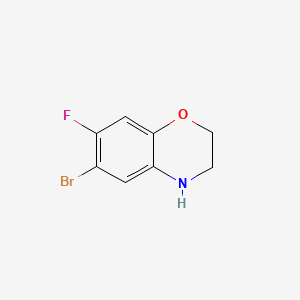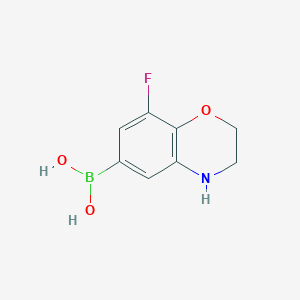
Pyridine, 3,4-bis(bromomethyl)-
Overview
Description
Pyridine, 3,4-bis(bromomethyl)-: is an organic compound with the molecular formula C7H7Br2N It is a derivative of pyridine, where two bromomethyl groups are attached to the 3rd and 4th positions of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of the compound Pyridine, 3,4-bis(bromomethyl)- are organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of two organic groups, one being electrophilic and the other nucleophilic . The electrophilic organic groups undergo oxidative addition with palladium, forming a new Pd–C bond .
Mode of Action
Pyridine, 3,4-bis(bromomethyl)- interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The action of Pyridine, 3,4-bis(bromomethyl)- primarily affects the Suzuki–Miyaura coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of Pyridine, 3,4-bis(bromomethyl)-'s action are primarily seen in the formation of new carbon–carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of Pyridine, 3,4-bis(bromomethyl)- can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Pyridine, 3,4-bis(bromomethyl)- plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in the synthesis of pharmaceuticals and other bioactive compounds . The interactions between Pyridine, 3,4-bis(bromomethyl)- and these biomolecules are primarily based on its ability to form covalent bonds, leading to stable and reactive intermediates.
Cellular Effects
The effects of Pyridine, 3,4-bis(bromomethyl)- on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that Pyridine, 3,4-bis(bromomethyl)- can affect the expression of genes involved in metabolic pathways, thereby modulating the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Pyridine, 3,4-bis(bromomethyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s bromomethyl groups can form covalent bonds with nucleophilic sites on enzymes, altering their activity . This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, Pyridine, 3,4-bis(bromomethyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine, 3,4-bis(bromomethyl)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyridine, 3,4-bis(bromomethyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Pyridine, 3,4-bis(bromomethyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. Toxicity studies have indicated that high doses of Pyridine, 3,4-bis(bromomethyl)- can cause cellular damage and disrupt normal physiological processes in animal models.
Metabolic Pathways
Pyridine, 3,4-bis(bromomethyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . For instance, the compound’s interaction with enzymes in the pyrimidine metabolism pathway can affect the synthesis and degradation of nucleotides, impacting cellular energy balance and DNA/RNA synthesis . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Pyridine, 3,4-bis(bromomethyl)- within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target cells . The distribution of Pyridine, 3,4-bis(bromomethyl)- within tissues can influence its biological activity, as the compound needs to reach specific cellular compartments to exert its effects. Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical applications.
Subcellular Localization
Pyridine, 3,4-bis(bromomethyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical reactions. The subcellular distribution of Pyridine, 3,4-bis(bromomethyl)- can determine its efficacy in modulating cellular processes and its potential as a biochemical tool.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,4-bis(bromomethyl)- typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production methods for Pyridine, 3,4-bis(bromomethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3,4-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridine derivatives, while oxidation can produce pyridine carboxylic acids.
Scientific Research Applications
Pyridine, 3,4-bis(bromomethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: Pyridine, 3,4-bis(bromomethyl)- is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Pyridine, 2,6-bis(bromomethyl)-
- Pyridine, 3,5-bis(bromomethyl)-
- Pyridine, 2,4-bis(bromomethyl)-
Comparison: Pyridine, 3,4-bis(bromomethyl)- is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its steric and electronic properties .
Properties
IUPAC Name |
3,4-bis(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMPRMRIFWGAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)








![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)


